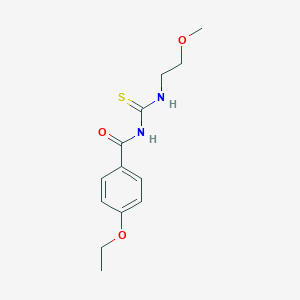![molecular formula C18H21N3O4S2 B318731 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B318731.png)
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methoxy group, a sulfamoyl group, and a carbamothioyl group attached to a benzamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-(propan-2-ylsulfamoyl)aniline to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-N-[4-(propan-2-yl)phenyl]benzamide
- 4-methoxy-N-(propan-2-ylcarbamothioyl)benzamide
Uniqueness
Compared to similar compounds, 4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide is unique due to the presence of the sulfamoyl group, which can enhance its biological activity and specificity. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C18H21N3O4S2 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H21N3O4S2/c1-12(2)21-27(23,24)16-10-6-14(7-11-16)19-18(26)20-17(22)13-4-8-15(25-3)9-5-13/h4-12,21H,1-3H3,(H2,19,20,22,26) |
Clave InChI |
MOSPGCNMZMLMON-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B318649.png)
![4-{[(pentanoylamino)carbothioyl]amino}benzamide](/img/structure/B318650.png)
![N-[(4-phenoxyphenyl)carbamothioyl]pentanamide](/img/structure/B318651.png)
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)pentanamide](/img/structure/B318652.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B318655.png)
![3-IODO-4-METHYL-N~1~-[(3-OXOPIPERAZINO)CARBOTHIOYL]BENZAMIDE](/img/structure/B318656.png)

![3-fluoro-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B318662.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B318663.png)
![2,4-dichloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B318664.png)
![N-[4-(propylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B318665.png)
![N-[4-(propylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B318666.png)


